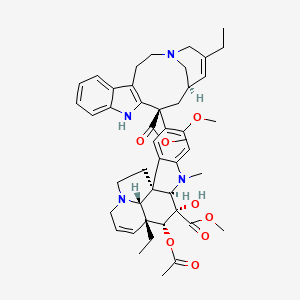

Anhydrovinblastine

Description

This compound is a semisynthetic derivative of the vinca alkaloid vinblastine, with potential antineoplastic activity. Like vinblastine, this compound targets and binds to tubulin and inhibits microtubule formation, resulting in disruption of mitotic spindle assembly and causing tumor cell cycle arrest in the M phase.

Properties

CAS No. |

38390-45-3 |

|---|---|

Molecular Formula |

C46H56N4O8 |

Molecular Weight |

793.0 g/mol |

IUPAC Name |

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1 |

InChI Key |

FFRFGVHNKJYNOV-YMNHSNPGSA-N |

Isomeric SMILES |

CCC1=CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Canonical SMILES |

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Other CAS No. |

38390-45-3 |

Synonyms |

3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Anhydrovinblastine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Anhydrovinblastine (B1203243): An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a significant semi-synthetic vinca (B1221190) alkaloid derived from vinblastine (B1199706), a natural product of the Madagascar periwinkle, Catharanthus roseus.[1][2] As a member of the vinca alkaloid family, it exhibits potent antineoplastic activity by interfering with microtubule dynamics, a critical process for cell division.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex dimeric indole (B1671886) alkaloid, formed by the coupling of two monomeric alkaloids: catharanthine (B190766) and vindoline (B23647).[3] The molecule possesses a molecular formula of C46H56N4O8 and a molecular weight of approximately 792.96 g/mol .[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C46H56N4O8 | [4] |

| Molecular Weight | 792.96 g/mol | [4] |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | [4] |

| CAS Number | 38390-45-3 | [4] |

| Synonyms | 3',4'-Anhydrovinblastine, AVLB | [2] |

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][2] By binding to tubulin, the protein subunit of microtubules, it disrupts the assembly of the mitotic spindle, a crucial structure for the segregation of chromosomes during cell division.[1][2] This interference leads to an arrest of the cell cycle in the M phase, ultimately inducing apoptosis (programmed cell death) in rapidly proliferating cancer cells.[1][2]

Cytotoxicity

Table 2: Cytotoxicity Data (Illustrative for Derivatives)

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound Amide Derivatives | A549 | Varies | |

| This compound Amide Derivatives | HeLa | Varies |

Note: This table is illustrative and based on data for derivatives of this compound. Comprehensive IC50 data for the parent compound is limited.

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound are not extensively documented. However, data from related vinca alkaloids like vinblastine can provide some insights. Vinblastine exhibits a multi-compartmental pharmacokinetic profile with a large volume of distribution, indicating extensive tissue binding. It is primarily eliminated through hepatic metabolism and biliary excretion.[5]

Table 3: Pharmacokinetic Parameters of Vinblastine (for reference)

| Parameter | Value (in rats) | Reference |

| Terminal Half-life (t½) | 14.3 h | [5] |

| Systemic Clearance (CL) | 1.49 L/h/kg | [5] |

| Apparent Volume of Distribution (Vd) | 11.46 L/kg | [5] |

Note: This data is for vinblastine and should be considered as a reference for the potential pharmacokinetic behavior of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the biomimetic coupling of catharanthine and vindoline, often mediated by an iron(III) salt like ferric chloride (FeCl3).[6]

Protocol: FeCl3-Mediated Coupling of Catharanthine and Vindoline [6]

-

Reactant Preparation: Prepare equimolar solutions of catharanthine and vindoline in a suitable solvent mixture, such as aqueous 0.1 N HCl and trifluoroethanol (CF3CH2OH).

-

Coupling Reaction: To the mixture of catharanthine and vindoline at room temperature (23 °C), add 5 equivalents of FeCl3. The reaction is presumed to proceed through the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation and couples with vindoline.

-

Reduction: Following the coupling reaction, reduce the intermediate iminium ion using sodium borohydride (B1222165) (NaBH4).

-

Purification: Purify the resulting this compound using standard chromatographic techniques.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.[7][8]

Protocol: Spectrophotometric Tubulin Polymerization Assay [7]

-

Reagent Preparation:

-

Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

-

Prepare a stock solution of GTP.

-

Prepare various concentrations of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known tubulin inhibitor).

-

-

Assay Setup:

-

In a 96-well plate on ice, add the general tubulin buffer.

-

Add the different concentrations of this compound to the respective wells.

-

Add the purified tubulin solution to each well.

-

-

Initiation and Measurement:

-

Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the percentage of inhibition of tubulin polymerization for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

-

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on the cell cycle distribution.[9][10]

Protocol: Cell Cycle Analysis by Flow Cytometry [10]

-

Cell Culture and Treatment:

-

Seed cells (e.g., a cancer cell line) in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing gently.

-

Incubate the cells on ice for at least 2 hours for fixation.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining buffer containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

-

Incubate the cells in the staining solution, protected from light.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.

-

-

Data Analysis:

-

Generate histograms of cell count versus fluorescence intensity.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Potential Signaling Pathways Affected by this compound

The primary effect of this compound is the disruption of microtubule dynamics. This can trigger a cascade of downstream signaling events.

Conclusion

This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on the disruption of microtubule polymerization. Its chemical structure and properties make it a valuable lead compound for the development of new anticancer drugs. This technical guide has summarized the key chemical, physical, and biological characteristics of this compound, and provided detailed experimental protocols for its synthesis and biological evaluation. Further research to fully elucidate its in vivo pharmacokinetic profile and to obtain comprehensive cytotoxicity data against a broader range of cancer cell lines will be crucial for its future clinical development.

References

- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

Characterization of the Anhydrovinblastine-Tubulin Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the potent anti-cancer agent vinblastine (B1199706), exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division.[1] This technical guide provides an in-depth overview of the experimental methodologies and data pertinent to the characterization of the this compound binding site on tubulin. While specific quantitative binding data for this compound is not extensively available in public literature, its close structural similarity and shared mechanism of action with vinblastine allow for well-founded inferences. This guide will leverage data from vinblastine and this compound derivatives to provide a comprehensive understanding of this crucial drug-target interaction. We will detail experimental protocols for tubulin purification, tubulin polymerization assays, and binding affinity studies, and present available quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using DOT language to facilitate a clear understanding of the underlying processes.

Introduction: The Vinca (B1221190) Alkaloids and Microtubule Dynamics

The Vinca alkaloids, originally isolated from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy.[2] Their mechanism of action involves the disruption of microtubule function. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[3] this compound, like its parent compound vinblastine, targets tubulin, inhibiting its polymerization into microtubules.[1] This disruption leads to mitotic spindle assembly failure, cell cycle arrest in the M phase, and ultimately, apoptosis of the cancer cell.[1]

The binding site for Vinca alkaloids, often referred to as the "Vinca domain," is located at the interface between two tubulin heterodimers.[4][5] This guide will delve into the experimental characterization of this binding interaction for this compound.

Quantitative Data on Tubulin Interaction

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Cell Line / Conditions | Notes |

| Vinblastine | 0.43 | Porcine brain tubulin (3.0 mg/ml) | This value represents the concentration required for 50% inhibition of tubulin polymerization in vitro.[6] |

| 7'-homo-anhydrovinblastine derivative (Compound 35) | 0.6 (relative to Vinorelbine) | In vitro tubulin assembly | This derivative was found to be 1.7 times more active than vinorelbine (B1196246) as a tubulin assembly inhibitor.[7][8][9] |

| Other 7'-homo-anhydrovinblastine derivatives | Varied | In vitro tubulin assembly | The study demonstrated that modifications to the this compound scaffold can significantly impact the inhibitory activity on microtubule assembly.[7][8][9] |

Table 2: Binding Affinity for Tubulin

| Compound | Dissociation Constant (Kd) (µM) | Method | Notes |

| Vinblastine | 1.8 x 10(5) M-1 (Ka) | Sedimentation Velocity | This value represents the intrinsic association equilibrium constant for the dimerization of vinblastine-liganded tubulin.[10] |

| Vinblastine | Two high-affinity sites (Ka = 3-5 x 10(5) l/mol) | Tritiated Vinblastine Binding Assay | This study identified two high-affinity binding sites per mole of embryonic chick brain tubulin.[11] |

Experimental Protocols

Purification of Tubulin from Bovine Brain

High-purity, assembly-competent tubulin is a prerequisite for in vitro binding and polymerization assays. The following protocol, adapted from established methods, describes the purification of tubulin from bovine brain through cycles of polymerization and depolymerization.[12][13][14]

Materials:

-

Fresh or frozen bovine brains

-

Assembly Buffer (AB): 0.1 M PIPES (pH 6.8), 0.5 mM MgCl2, 2.0 mM EGTA, 0.5 mM EDTA

-

Column Buffer (CB): 50 mM PIPES (pH 6.8), 1 mM EGTA, 0.2 mM MgCl2

-

GTP (Guanosine-5'-triphosphate)

-

ATP (Adenosine-5'-triphosphate)

-

Glycerol

-

Dounce homogenizer

-

High-speed centrifuge and rotors (e.g., Beckman Type 19)

-

Phosphocellulose column

Procedure:

-

Homogenization: Homogenize bovine brain tissue in ice-cold Assembly Buffer (AB) using a Dounce homogenizer.

-

Clarification: Centrifuge the homogenate at high speed to pellet cellular debris. Collect the supernatant.

-

First Polymerization: To the supernatant, add GTP and ATP to a final concentration of 1 mM and 1.5 mM, respectively. Add an equal volume of warm (37°C) glycerol. Incubate at 37°C for 1 hour to induce microtubule polymerization.

-

Pelleting Microtubules: Centrifuge the polymerized microtubule solution at high speed at 37°C. Discard the supernatant.

-

First Depolymerization: Resuspend the microtubule pellet in ice-cold AB and incubate on ice for 1 hour to depolymerize the microtubules.

-

Clarification: Centrifuge at high speed at 4°C to pellet any non-depolymerized material. The supernatant contains the purified tubulin.

-

Ion-Exchange Chromatography (Optional but Recommended): For higher purity, load the tubulin solution onto a phosphocellulose column pre-equilibrated with Column Buffer (CB). Tubulin flows through while microtubule-associated proteins (MAPs) bind to the column.

-

Second Polymerization/Depolymerization Cycle: Repeat the polymerization and depolymerization steps to further purify the tubulin.

-

Storage: After the final depolymerization and clarification, determine the protein concentration, snap-freeze aliquots in liquid nitrogen, and store at -80°C.

Caption: Workflow for the purification of tubulin from bovine brain.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the rate and extent of tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to microtubules.[15]

Materials:

-

Purified tubulin

-

This compound (or other test compounds) dissolved in DMSO

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Fluorescent reporter dye (e.g., DAPI)

-

96-well, black, flat-bottom microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Thaw purified tubulin on ice.

-

Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., vinblastine or nocodazole).

-

-

Assay Setup:

-

In a pre-warmed (37°C) 96-well plate, add the desired concentrations of this compound or control compounds to the respective wells.

-

Prepare the tubulin polymerization mix on ice: add tubulin to General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL), and add the fluorescent reporter dye.

-

-

Initiation and Measurement:

-

To initiate polymerization, add the tubulin polymerization mix to each well containing the test compounds.

-

Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of this compound.

-

Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of a new series of highly functionalized 7'-homo-anhydrovinblastine derivatives. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and biological evaluation of a new series of highly functionalized 7'-homo-anhydrovinblastine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic linkage between tubulin self-association and the binding of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. sorenandersen.org [sorenandersen.org]

- 15. benchchem.com [benchchem.com]

Anhydrovinblastine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine (B1203243), a semi-synthetic derivative of the vinca (B1221190) alkaloid vinblastine, is a potent antineoplastic agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the molecular properties, synthesis, and biological activity of this compound, tailored for researchers and professionals in the field of drug development. Detailed experimental protocols for key assays are provided, along with a summary of its quantitative data and a visualization of its core mechanism.

Molecular Profile

This compound is a complex dimeric indole (B1671886) alkaloid. Its molecular formula and weight are fundamental parameters for experimental design and data interpretation.

| Property | Value | Source(s) |

| Molecular Formula | C46H56N4O8 | [1][2][3][4][5][6] |

| Molecular Weight | 792.96 g/mol | [2][3][4][6][7] |

| Monoisotopic Mass | 792.40981476 Da | [1][5] |

| CAS Number | 38390-45-3 | [1][2][3][4][5][7] |

| Appearance | White crystalline powder | [6] |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and pharmaceutical development. Several synthetic routes have been established, with the coupling of catharanthine (B190766) and vindoline (B23647) being a prominent method.

A common synthetic approach involves the ferric chloride (FeCl3)-mediated coupling of catharanthine and vindoline. This biomimetic coupling reaction mimics the natural biosynthetic pathway of related vinca alkaloids.

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Like other vinca alkaloids, this compound binds to tubulin, the protein subunit of microtubules.[1][5] This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule assembly and disassembly dynamics leads to the formation of dysfunctional mitotic spindles, causing cells to arrest in the M phase of the cell cycle and subsequently undergo apoptosis.[4]

Potential Signaling Pathway Involvement

While the direct interaction with tubulin is the primary mechanism of action, studies on the closely related compound, vinblastine, suggest potential involvement of intracellular signaling pathways, such as the ERK (Extracellular signal-regulated kinase) pathway, in the cellular response to treatment. Inhibition of the ERK signaling pathway has been shown to potentiate vinblastine-induced apoptosis.[7] Further research is required to definitively establish the role of the ERK pathway in the activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of this compound to inhibit the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol)

-

Guanosine-5′-triphosphate (GTP)

-

This compound

-

96-well microplate

-

Spectrophotometer or fluorometer capable of reading at 340 nm or with fluorescence detection.

Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 40 µM) in G-PEM buffer supplemented with 1.0 mM GTP.[8]

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture in a 96-well plate.[9]

-

Initiate the polymerization reaction by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., every 60 seconds for 1 hour).[9] An increase in absorbance/fluorescence indicates tubulin polymerization.

-

Plot the rate of polymerization against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT/XTT)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

For MTT Assay:

-

Add MTT solution (e.g., 50 µL of 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][6]

-

Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]

-

-

For XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well and incubate for 4-18 hours at 37°C.[2]

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 450-500 nm for XTT) using a microplate reader.[1][2]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (ice-cold, 70%) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer.

Procedure:

-

Culture cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

This compound is a potent inhibitor of tubulin polymerization with significant antineoplastic activity. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating its molecular mechanisms and developing it as a potential therapeutic agent. Further exploration of its effects on cellular signaling pathways will provide a more complete understanding of its biological activity and may reveal opportunities for combination therapies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 3. A Small Molecule Tubulin Depolymerizing Agent Identified by a Phenotypic Drug Discovery Approach [imrpress.com]

- 4. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, this compound and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Inhibition of extracellular signal-regulated kinase (ERK) mediates cell cycle phase independent apoptosis in vinblastine-treated ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Anhydrovinblastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for anhydrovinblastine (B1203243), a key intermediate in the synthesis of the anticancer drug vinblastine. This document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines general experimental protocols for their acquisition, and presents visualizations of the analytical workflow and potential fragmentation pathways.

Introduction

This compound is a crucial synthetic precursor to the vinca (B1221190) alkaloid vinblastine, a potent chemotherapeutic agent. Accurate characterization of this compound is paramount for ensuring the quality and purity of the final active pharmaceutical ingredient. Spectroscopic techniques such as NMR and MS are indispensable tools for the structural elucidation and verification of this complex molecule. This guide serves as a central repository for the known spectroscopic data and methodologies related to this compound.

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Molecular Formula: C₄₆H₅₆N₄O₈ Molecular Weight: 792.95 g/mol Monoisotopic Mass: 792.409812 u

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Method |

| [M+H]⁺ | 793.4177 | 793.417 | ESI-QTOF |

Note: The observed m/z value is from the GNPS database.[1]

Experimental Protocol: Mass Spectrometry

A general procedure for acquiring ESI-MS data for a compound like this compound is as follows:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent system, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation. A typical concentration might be in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, causing the nebulization of the solution into a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase protonated molecules ([M+H]⁺).

-

Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. For MS/MS analysis, the [M+H]⁺ ion is selected in the first mass analyzer, fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Note on Data Availability: While the existence of ¹H and ¹³C NMR spectra for this compound is well-documented in the literature, a complete and publicly available tabulated dataset of chemical shifts and coupling constants is not readily found. A key reference mentioning the use of ¹H and ²H NMR for the characterization of this compound is the work by Boger et al. on the total synthesis of vinblastine. Researchers are advised to consult the supporting information of this publication for detailed spectral data.

Table 2: Representative ¹H NMR Data for this compound (Placeholder)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | e.g., 7.5-6.5 | m | - |

| Olefinic Protons | e.g., 6.0-5.0 | m | - |

| Aliphatic Protons | e.g., 4.0-0.5 | m | - |

Table 3: Representative ¹³C NMR Data for this compound (Placeholder)

| Carbon | Chemical Shift (ppm) |

| C=O (Ester, Amide) | e.g., 175-165 |

| Aromatic/Olefinic C | e.g., 160-100 |

| Aliphatic C | e.g., 80-10 |

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of this compound:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for a complex molecule like this compound.

-

The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is typically acquired to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

2D NMR: For complete assignment of the ¹H and ¹³C signals, a suite of two-dimensional NMR experiments is highly recommended, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Hypothetical Mass Spectrometry Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule in an MS/MS experiment. The fragmentation of the dimeric indole (B1671886) alkaloids often involves cleavage of the bond linking the two monomeric units.

References

The Pivotal Role of Anhydrovinblastine in Vinca Alkaloid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of anhydrovinblastine's critical role as a central intermediate in the biosynthetic pathway of the vital anti-cancer vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine. We delve into the enzymatic and biomimetic synthetic routes leading to This compound (B1203243) formation, its subsequent conversion, and the detailed experimental protocols essential for researchers in the field. This document consolidates quantitative data, outlines key experimental procedures, and provides visual representations of the synthetic pathways and workflows to facilitate a comprehensive understanding for drug development and scientific research.

Introduction

The vinca alkaloids, a class of dimeric terpenoid indole (B1671886) alkaloids isolated from the Madagascar periwinkle (Catharanthus roseus), are indispensable chemotherapeutic agents. Vinblastine and vincristine, the most prominent members of this family, exert their potent anti-mitotic effects by disrupting microtubule dynamics, a fundamental process in cell division. The intricate biosynthetic pathway of these complex molecules has been a subject of intense research, with a particular focus on the coupling of the monomeric precursors, catharanthine (B190766) and vindoline (B23647). This crucial step proceeds through the formation of a key intermediate: α-3',4'-anhydrovinblastine. Understanding the formation and subsequent reactions of this compound is paramount for the semi-synthesis of vinblastine, vincristine, and the development of novel, more efficacious analogues.

This compound itself is a naturally occurring vinca alkaloid, though found in trace amounts. Its significance lies in its position as the direct precursor to vinblastine. The conversion of this compound to vinblastine involves the stereoselective hydroxylation of the C15'-C20' double bond. This guide will detail both the enzymatic and chemical methodologies developed to achieve this pivotal transformation.

The Biosynthetic Pathway: From Monomers to Dimer

The formation of this compound is the linchpin in the biosynthesis of dimeric vinca alkaloids. This reaction involves the coupling of two structurally distinct monomeric indole alkaloids: catharanthine and vindoline.

Enzymatic Coupling

In Catharanthus roseus, the dimerization of catharanthine and vindoline is catalyzed by a class III peroxidase, specifically a vacuolar peroxidase designated as CrPrx1[1][2]. This enzyme facilitates the oxidative coupling of the two monomers to form an iminium intermediate, which is then reduced to yield α-3',4'-anhydrovinblastine[3]. The reaction is dependent on the presence of hydrogen peroxide (H₂O₂)[1].

Biomimetic Synthesis

Inspired by the natural biosynthetic pathway, efficient chemical methods have been developed to mimic this coupling reaction. The most successful biomimetic approach involves the use of iron(III) salts, such as ferric chloride (FeCl₃), to promote the oxidative coupling of catharanthine and vindoline[4][5]. This reaction is believed to proceed through the formation of a catharanthine radical cation, which then undergoes fragmentation and diastereoselective coupling with vindoline at the C16' position to form an iminium ion. Subsequent reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields this compound in high conversion[4].

From this compound to Vinblastine: The Final Step

The conversion of this compound to vinblastine is a critical hydroxylation reaction. This step involves the addition of a hydroxyl group across the C15'-C20' double bond of the catharanthine moiety.

Chemical Conversion

The chemical conversion of this compound to vinblastine can be achieved in a one-pot reaction following the biomimetic coupling. After the initial Fe(III)-promoted coupling, the reaction mixture containing the iminium intermediate is treated with a second Fe(III) salt and sodium borohydride in the presence of air (O₂)[5]. This process facilitates the oxidation of the double bond to introduce the C20' alcohol, yielding vinblastine and its C20' epimer, leurosidine[5].

Quantitative Data

The yields of this compound and its subsequent conversion to vinblastine are highly dependent on the reaction conditions. The following tables summarize key quantitative data from published literature.

Table 1: Yields for the Synthesis of this compound

| Method | Oxidant/Enzyme | Precursors | Solvent System | Temp. (°C) | Yield (%) | Reference(s) |

| Biomimetic | FeCl₃ (5 equiv) | Catharanthine, Vindoline | 0.1 N HCl / CF₃CH₂OH | 23 | 90 | [4] |

| Biomimetic | BAHA (1.1 equiv) | Catharanthine, Vindoline | 0.05 N HCl / TFE | 25 | 85 | [3] |

| Enzymatic | Horseradish Peroxidase | Catharanthine, Vindoline | Phosphate (B84403) Buffer | 25 | Not specified | [6] |

Table 2: Yields for the Conversion of this compound to Vinblastine

| Starting Material | Reagents | Products | Yield (%) | Diastereomeric Ratio (Vinblastine:Leurosidine) | Reference(s) |

| Catharanthine + Vindoline (one-pot) | 1. FeCl₃ 2. Fe₂(ox)₃, NaBH₄, Air | Vinblastine Leurosidine | 40-43 20-23 | ~2:1 | [5] |

| This compound | Fe(III), NaBH₄, Air, O₂ | Vinblastine | 50 | Not specified | [5] |

Detailed Experimental Protocols

Protocol 1: Biomimetic Synthesis of this compound via Fe(III)-Promoted Coupling

This protocol is adapted from the work of Boger and coworkers[4].

Materials:

-

Catharanthine

-

Vindoline

-

Ferric chloride (FeCl₃)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH (e.g., 10:1 v/v).

-

Stir the solution at 23 °C.

-

Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

-

Stir the reaction for 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add solid NaBH₄ portion-wise to the reaction mixture to reduce the intermediate iminium ion.

-

Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the solution is basic.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volume).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline

This protocol is an extension of the biomimetic coupling method[5].

Materials:

-

Same as Protocol 5.1, with the addition of Iron(III) oxalate (B1200264) (Fe₂(ox)₃).

Procedure:

-

Follow steps 1-4 from Protocol 5.1 to generate the iminium ion intermediate.

-

In a separate flask, prepare a solution of Fe₂(ox)₃ in aqueous HCl/CF₃CH₂OH and cool to 0 °C.

-

Add the reaction mixture from step 1 to the Fe₂(ox)₃ solution at 0 °C.

-

Bubble air through the solution.

-

Carefully add solid NaBH₄ (20-50 equiv) portion-wise to the reaction mixture.

-

Stir for an additional 1 hour at 0 °C.

-

Work-up the reaction as described in steps 7-9 of Protocol 5.1.

-

Purify the crude product by silica gel column chromatography to separate vinblastine, leurosidine, and any remaining this compound.

Protocol 3: Enzymatic Synthesis of this compound using Horseradish Peroxidase (General Protocol)

While a specific protocol for CrPrx1 is not widely available, horseradish peroxidase (HRP) can be used as a model enzyme[6].

Materials:

-

Catharanthine sulfate

-

Vindoline

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

MES buffer (0.1 M, pH 6.8)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a reaction mixture containing catharanthine sulfate and vindoline in 0.1 M MES buffer (pH 6.8).

-

Add HRP to the solution.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the reaction at 30 °C for a defined period (e.g., 45 minutes), monitoring by HPLC.

-

Stop the reaction by adding NaBH₄ to reduce the iminium intermediate.

-

Basify the mixture to pH 9 with NH₄OH.

-

Extract the alkaloids with ethyl acetate.

-

Dry and concentrate the organic phase for analysis and purification by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

System:

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

UV detector set at 220 nm or 254 nm.

Mobile Phase (Isocratic):

-

A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is commonly used. A representative mobile phase could be a mixture of methanol, acetonitrile, and 1% (v/v) diethylamine (B46881) solution (adjusted to pH 7.3 with phosphate)[3].

Procedure:

-

Prepare standard solutions of catharanthine, vindoline, this compound, and vinblastine of known concentrations.

-

Inject standards to determine retention times and generate a calibration curve.

-

Inject the extracted reaction mixture to identify and quantify the products based on the calibration curve.

Conclusion

This compound stands as a cornerstone in the synthesis of medicinally vital vinca alkaloids. The elucidation of its role in the biosynthetic pathway has paved the way for the development of robust and efficient biomimetic synthetic methods. These chemical strategies, particularly the Fe(III)-promoted coupling, offer a practical and scalable approach for the production of vinblastine and its analogues. Further research into the enzymatic synthesis, including the optimization of reaction conditions and the exploration of more stable and active peroxidase variants, holds promise for developing greener and more sustainable production methods. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of vinca alkaloid chemistry and contributing to the development of next-generation cancer therapeutics.

References

- 1. afit.edu [afit.edu]

- 2. ClinPGx [clinpgx.org]

- 3. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemed.site [stemed.site]

- 5. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Anhydrovinblastine from Catharanthine and Vindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine (B1203243) is a crucial synthetic precursor to the potent anti-cancer agents vinblastine (B1199706) and vincristine. These dimeric indole (B1671886) alkaloids are naturally produced in minute quantities by the Madagascar periwinkle, Catharanthus roseus. The coupling of the monomeric alkaloids, catharanthine (B190766) and vindoline (B23647), to form this compound is a key step in the semi-synthesis of these vital chemotherapeutics. This document provides detailed application notes and protocols for the primary chemical and enzymatic methods used to achieve this transformation. The methodologies outlined are based on established literature and are intended to provide reproducible procedures for laboratory synthesis.

Synthetic Approaches

Several methods have been developed for the synthesis of this compound from catharanthine and vindoline. The choice of method often depends on the desired scale, stereoselectivity, and available resources. The three main approaches detailed in these notes are:

-

Fe(III)-Promoted Coupling: A biomimetic approach that utilizes an iron(III) salt to initiate the coupling cascade, offering high stereoselectivity for the desired natural C16' configuration.[1][2]

-

Modified Polonovski-Potier Reaction: A classical method involving the activation of catharanthine N-oxide with trifluoroacetic anhydride (B1165640) to facilitate nucleophilic attack by vindoline.[1][2]

-

Enzymatic Coupling: A biocatalytic method that employs peroxidases, such as horseradish peroxidase (HRP), to mimic the natural biosynthetic pathway.[3]

Method 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline

This biomimetic approach is highly effective, providing excellent yields and stereoselectivity.[2] The reaction is initiated by the oxidation of catharanthine by an Fe(III) salt, leading to a reactive intermediate that couples with vindoline.[4]

Quantitative Data

| Parameter | Value | Reference |

| Yield of this compound | up to 90% | [1][2] |

| Stereoselectivity (C16') | Exclusively natural configuration | [1][2] |

| Reaction Time | 3 hours | [4] |

| Temperature | 23-25 °C | [2][4] |

Experimental Protocol

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).[2][4]

-

Initiation: Stir the solution at room temperature (23-25 °C) under an inert atmosphere (e.g., Argon). Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.[2][4]

-

Reaction: Stir the reaction mixture for 3 hours at room temperature.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: After the coupling is complete, cool the reaction mixture to -78 °C. Carefully add solid sodium borohydride (NaBH₄) portion-wise.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).[4]

-

Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.[4]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate this compound.[4]

Experimental Workflow

Caption: Fe(III)-Promoted Synthesis of this compound.

Method 2: Modified Polonovski-Potier Reaction

This method relies on the activation of catharanthine via its N-oxide, followed by reaction with vindoline in the presence of trifluoroacetic anhydride. The resulting iminium intermediate is then reduced to this compound.

Quantitative Data

| Parameter | Value | Reference |

| Diastereoselectivity (C16') | >5:1 (natural:epi) at -78 °C | [1] |

| Reaction Temperature | -78 °C to 0 °C | [1] |

Note: Specific yield data for the isolated this compound via this method can vary significantly based on reaction conditions.

Experimental Protocol

Materials:

-

Catharanthine N-oxide (prepared from catharanthine)

-

Vindoline

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Preparation of Catharanthine N-oxide: Oxidize catharanthine to catharanthine N-oxide using a suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid) in a solvent like dichloromethane. Purify the N-oxide before use.

-

Reaction Setup: Dissolve catharanthine N-oxide (1.0 equiv) and vindoline (1.0 equiv) in dry dichloromethane under an inert atmosphere.

-

Activation and Coupling: Cool the solution to -78 °C. Slowly add trifluoroacetic anhydride. The reaction temperature is critical for diastereoselectivity, with lower temperatures favoring the natural stereoisomer.[1]

-

Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Reduction: Upon completion of the coupling, add sodium borohydride to the reaction mixture to reduce the intermediate iminium ion.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow

Caption: Modified Polonovski-Potier Synthesis Workflow.

Method 3: Enzymatic Coupling using Horseradish Peroxidase (HRP)

This biocatalytic method utilizes the oxidative properties of horseradish peroxidase to couple catharanthine and vindoline, mimicking the in-planta synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Optimal pH | 6.0 | |

| Enzyme | Horseradish Peroxidase (HRP) | [3] |

| Oxidant | Hydrogen Peroxide (H₂O₂) | [3] |

Note: Yields for the enzymatic coupling can be variable and are highly dependent on enzyme activity, substrate concentration, and reaction conditions.

Experimental Protocol

Materials:

-

Catharanthine

-

Vindoline

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂) solution

-

MES buffer (0.1 M, pH 6.0)

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution of catharanthine and vindoline in 0.1 M MES buffer at pH 6.0.

-

Enzyme Addition: Add horseradish peroxidase to the substrate solution.

-

Initiation: Initiate the reaction by the controlled addition of a dilute solution of hydrogen peroxide. The H₂O₂ can be added portion-wise or via a syringe pump to maintain a low steady-state concentration.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period (e.g., 1-24 hours). Monitor the reaction by HPLC or LC-MS.

-

Work-up: Upon completion, stop the reaction (e.g., by adding a quenching agent like sodium sulfite (B76179) or by pH adjustment).

-

Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography to isolate this compound.

Experimental Workflow

Caption: Enzymatic Synthesis of this compound via HRP.

Concluding Remarks

The synthesis of this compound from catharanthine and vindoline is a critical transformation in the production of vinblastine and its analogs. The Fe(III)-promoted coupling offers a robust and high-yielding method with excellent stereocontrol. The modified Polonovski-Potier reaction remains a viable, albeit often less selective, alternative. Enzymatic methods, while potentially offering milder reaction conditions, are still under development to improve yields and scalability. The choice of synthetic route will depend on the specific requirements of the research or development program. The protocols provided herein serve as a detailed guide for the practical implementation of these important synthetic methods.

References

- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Fe(III)-Promoted Coupling for Anhydrovinblastine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of the monomeric indole (B1671886) alkaloids, catharanthine (B190766) and vindoline (B23647), is a critical step in the semi-synthesis of the potent anticancer agent vinblastine (B1199706) and its analogues. The Fe(III)-promoted coupling reaction provides a biomimetic and efficient method for the synthesis of the key intermediate, 3',4'-anhydrovinblastine. This method is noted for its high diastereoselectivity, favoring the formation of the natural C16' stereoisomer.[1][2] The reaction is believed to proceed through a radical cation-mediated mechanism initiated by the oxidation of catharanthine by the Fe(III) salt.[2][3] Subsequent fragmentation and diastereoselective coupling with vindoline yield an iminium ion intermediate, which is then reduced to anhydrovinblastine (B1203243).[2] This document provides a detailed protocol for this coupling reaction, based on established methodologies.[1][2][4]

Data Presentation

The following table summarizes the quantitative data for the Fe(III)-promoted synthesis of this compound.

| Product | Yield (%) | Stereochemistry at C16' | Reference(s) |

| This compound | 90% | Natural | [2][4] |

Experimental Protocol: Synthesis of this compound

This protocol details the procedure for the Fe(III)-promoted coupling of catharanthine and vindoline to synthesize this compound.

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

Hydrochloric acid (HCl), 0.1 N aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) or dichloromethane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure:

1. Coupling Reaction:

-

In a round-bottom flask, dissolve catharanthine (1.0 equivalent) and vindoline (1.0 equivalent) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).[1][2] The use of trifluoroethanol as a cosolvent is crucial for solubilizing the reactants.[2][4]

-

Stir the solution at room temperature (23-25 °C) under an inert atmosphere (e.g., Argon).[1]

-

In a separate flask, prepare a solution of FeCl₃ (5.0 equivalents) in deionized water.[1][2]

-

Add the FeCl₃ solution to the reaction mixture of catharanthine and vindoline.[1]

-

Continue stirring the reaction mixture at room temperature for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

2. Reductive Work-up:

-

After the coupling reaction is complete, cool the reaction mixture to 0 °C in an ice bath.[1]

-

Carefully and portion-wise, add solid sodium borohydride (NaBH₄) to the cooled reaction mixture.[1] The amount of NaBH₄ should be sufficient to ensure complete reduction of the intermediate iminium ion, which can be monitored by TLC or LC-MS.[1]

3. Extraction and Purification:

-

Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH of the solution is basic.[1]

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[1]

-

Combine the organic layers and dry them over anhydrous Na₂SO₄.[1]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.[1]

Visualizations

Experimental Workflow for this compound Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Synthesis of Anhydrovinblastine Using Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine (B1203243) is a crucial precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. The in vitro synthesis of this compound is achieved through the oxidative coupling of two monomeric indole (B1671886) alkaloids, catharanthine (B190766) and vindoline (B23647), which are naturally found in the medicinal plant Catharanthus roseus. This document provides detailed application notes and protocols for the synthesis of this compound utilizing plant extracts as a source of catalytic enzymes. The methodologies described herein offer a viable alternative to complex chemical syntheses, leveraging the plant's own enzymatic machinery.

The primary enzymatic activity responsible for this coupling reaction in Catharanthus roseus is attributed to a class III peroxidase (CrPrx1)[1][2]. This enzyme catalyzes the oxidation of catharanthine, initiating a cascade that results in the formation of a C-C bond with vindoline to produce this compound. Additionally, commercially available peroxidases, such as horseradish peroxidase, have been demonstrated to facilitate this reaction[3]. This document also explores a non-enzymatic, light-induced method that can be performed in the presence of crude plant extracts.

Data Presentation

The following tables summarize quantitative data from various in vitro synthesis methods for this compound and its subsequent conversion to vinblastine.

Table 1: Comparison of In Vitro Synthesis Methods for this compound and Vinblastine

| Method | Catalyst/Reagent | Precursors | Product | Yield/Conversion | Reference |

| Chemical Synthesis | FeCl₃ / NaBH₄ | Catharanthine, Vindoline | This compound | 90% conversion | [4] |

| Semi-synthesis from Plant Extract Precipitate | H₂O₂ / NaClO | Catharanthine and Vindoline Embonates | Vinblastine | 20% | [5] |

| Non-enzymatic, Light-induced | Near-UV light, FMN, Mn²⁺ in 10% Methanol (B129727) | Catharanthine, Vindoline | This compound | High Yield (exact percentage not specified) |

Note: Yields can vary based on specific reaction conditions and purity of precursors.

Experimental Protocols

Protocol 1: Preparation of Crude Peroxidase Extract from Catharanthus roseus Leaves

This protocol describes the extraction of a crude enzyme preparation containing peroxidase activity from fresh C. roseus leaves.

Materials:

-

Fresh, young leaves of Catharanthus roseus

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Polyvinylpolypyrrolidone (PVPP)

-

Liquid nitrogen

-

Mortar and pestle

-

Cheesecloth

-

Centrifuge and centrifuge tubes

-

Ice bath

Procedure:

-

Harvest fresh, young C. roseus leaves and wash them thoroughly with distilled water.

-

Freeze the leaves in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.

-

To the powdered leaves, add cold phosphate buffer (0.1 M, pH 7.0) at a ratio of 1:3 (w/v) and a small amount of PVPP (approximately 1% w/v) to bind phenolic compounds.

-

Continue to homogenize the mixture on an ice bath for 15-20 minutes.

-

Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude peroxidase extract. Store on ice for immediate use or at -20°C for short-term storage.

Protocol 2: Enzymatic Synthesis of this compound using Crude Plant Extract

This protocol outlines the enzymatic coupling of catharanthine and vindoline using the crude peroxidase extract.

Materials:

-

Catharanthine

-

Vindoline

-

Crude peroxidase extract (from Protocol 1)

-

Phosphate buffer (0.1 M, pH 6.5)

-

Hydrogen peroxide (H₂O₂) solution (0.1 M)

-

Methanol

-

Reaction vials

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of catharanthine and vindoline in methanol.

-

In a reaction vial, combine the catharanthine and vindoline stock solutions to achieve a final concentration of 1 mM for each.

-

Add the crude peroxidase extract to the reaction mixture. The optimal amount should be determined empirically, starting with a 1:10 (v/v) ratio of extract to total reaction volume.

-

Add the phosphate buffer (0.1 M, pH 6.5) to the desired final volume.

-

Initiate the reaction by adding a small aliquot of the H₂O₂ solution to a final concentration of 0.5 mM.

-

Incubate the reaction mixture at 25°C with continuous stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, proceed to the purification protocol.

Protocol 3: Non-Enzymatic Synthesis of this compound in the Presence of Crude Plant Extracts

This protocol describes a light-induced, non-enzymatic synthesis of this compound, which can be performed using crude extracts of C. roseus.

Materials:

-

Catharanthine

-

Vindoline

-

Crude C. roseus extract (prepared in a 10% methanol solution)

-

Flavin mononucleotide (FMN)

-

Manganese (II) chloride (MnCl₂)

-

10% Methanol in water

-

Near-ultraviolet (UV) lamp (peak at 370 nm)

-

Quartz reaction vessel

Procedure:

-

Dissolve catharanthine and vindoline in a 10% methanol solution containing the crude C. roseus extract. The high concentration of substrates is possible due to the methanol content.

-

Add FMN to a final concentration of 0.1 mM and MnCl₂ to a final concentration of 1 mM.

-

Transfer the reaction mixture to a quartz reaction vessel.

-

Irradiate the mixture with a near-UV lamp (peak at 370 nm) at a controlled temperature (e.g., 25°C) for a specified duration (optimization may be required, start with 1-2 hours).

-

Monitor the formation of this compound using HPLC.

-

Upon completion, proceed to the purification protocol.

Protocol 4: Purification of this compound

This protocol provides a general method for the purification of this compound from the reaction mixture.

Materials:

-

Reaction mixture containing this compound

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of ethyl acetate (B1210297) in hexane)

-

Rotary evaporator

Procedure:

-

Quench the reaction by adding a saturated NaHCO₃ solution.

-

Extract the aqueous mixture three times with an equal volume of dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent to obtain the purified this compound.

Protocol 5: HPLC Analysis of this compound Synthesis

This protocol is for the quantitative analysis of catharanthine, vindoline, and this compound.

Instrumentation and Conditions:

-

HPLC System: With a UV detector

-

Column: C18 reverse-phase column (e.g., Waters (5)C18-MS-II, 4.6 mm x 250 mm)

-

Mobile Phase: A gradient of methanol and 1% (v/v) diethylamine (B46881) solution (adjusted to pH 7.3 with phosphate)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Temperature: 25°C

Procedure:

-

Prepare standard solutions of catharanthine, vindoline, and this compound of known concentrations in methanol.

-

Generate a calibration curve for each compound by injecting the standards into the HPLC system and plotting peak area against concentration.

-

Dilute a sample of the reaction mixture in methanol and filter it through a 0.45 µm syringe filter.

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the peaks of catharanthine, vindoline, and this compound by comparing their retention times and peak areas to the calibration curves.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic coupling of catharanthine and vindoline.

Caption: Experimental workflow for this compound synthesis.

Caption: Logical relationship of components in the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of Synthetic Anhydrovinblastine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the purification of synthetic anhydrovinblastine (B1203243), a crucial intermediate in the semi-synthesis of the anticancer drugs vinblastine (B1199706) and vinorelbine. The following protocols for column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization are designed to guide researchers in obtaining high-purity this compound from a synthetic reaction mixture.

Introduction

This compound is a dimeric indole (B1671886) alkaloid that serves as a key precursor in the synthesis of vinblastine and its analogues.[1] The purity of this compound is critical for the efficiency and outcome of subsequent synthetic steps. Purification is typically required to remove unreacted starting materials, such as catharanthine (B190766) and vindoline, as well as side products formed during the coupling reaction. The choice of purification technique depends on the scale of the synthesis, the impurity profile, and the desired final purity. This document outlines three common and effective methods for the purification of synthetic this compound: silica (B1680970) gel column chromatography, preparative reverse-phase HPLC, and crystallization.

Data Presentation

Table 1: Analytical HPLC Method Performance for this compound [2]

| Parameter | This compound |

| Linearity Range (mg/mL) | 0.01 - 0.5 |

| Correlation Coefficient (r) | 0.9986 |

| Recovery (%) | 96.4 |

| Relative Standard Deviation (RSD) (%) | 1.96 |

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of crude synthetic this compound using silica gel column chromatography. This method is suitable for a wide range of scales, from milligrams to grams.

Materials:

-

Crude synthetic this compound

-

Silica gel (230-400 mesh)

-

Methanol (MeOH)

-

Hexanes

-

Ethyl acetate (B1210297) (EtOAc)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1-2 cm) over the plug.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.

-

Equilibrate the column by passing several column volumes of the initial elution solvent (e.g., 10% EtOAc in hexanes) through the packed silica gel. Do not let the solvent level drop below the top of the sand.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

-

Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.

-

-

Elution:

-

Carefully add the initial elution solvent to the column.

-

Begin collecting fractions in test tubes.

-

Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound. A common gradient is to increase the percentage of ethyl acetate in hexanes, or to use a mixture of dichloromethane and methanol. The optimal gradient will depend on the specific impurities present.

-

Monitor the separation by collecting small fractions and analyzing them by TLC. This compound can be visualized under UV light.

-

-

Fraction Analysis and Product Isolation:

-

Identify the fractions containing pure this compound using TLC.

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Protocol 2: Purification of this compound by Preparative Reverse-Phase HPLC

This protocol is suitable for obtaining high-purity this compound and is particularly useful for smaller-scale purifications or for separating closely related impurities.

Materials:

-

Crude synthetic this compound

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA), HPLC grade

-

Preparative C18 HPLC column

-

Preparative HPLC system with a UV detector

-

Collection vials or fraction collector

Procedure:

-

System Preparation:

-

Install the preparative C18 column on the HPLC system.

-

Prepare the mobile phases. A common mobile phase system is:

-

Mobile Phase A: Water with 0.1% formic acid or TFA.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

-

-

Purge the system with the mobile phases to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (e.g., a mixture of A and B) for a sufficient time.

-

-

Sample Preparation and Injection:

-